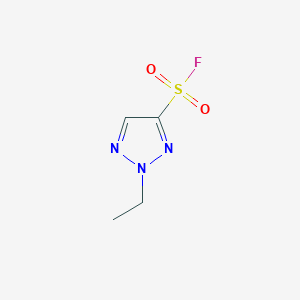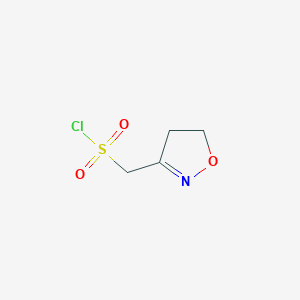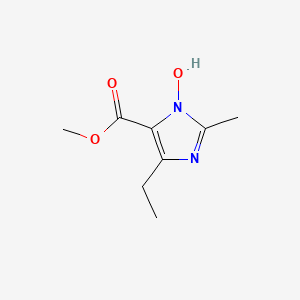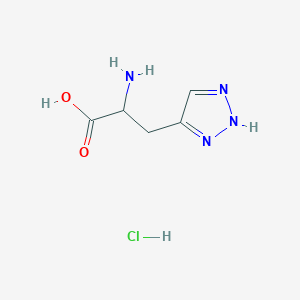
(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride, commonly referred to as MOMCl, is an organic compound used in a variety of scientific research applications. MOMCl is a colorless, crystalline solid with a pungent odor and a melting point of 108-110°C. It is a versatile reagent that is used in a variety of chemical syntheses, including the synthesis of peptides, peptidomimetics, and other organic molecules. Additionally, MOMCl has been used in a variety of biochemical and physiological studies, where it has been found to have a range of effects on biological systems.
Applications De Recherche Scientifique
MOMCl has a variety of scientific research applications, including the synthesis of peptides, peptidomimetics, and other organic molecules. It has also been used in a variety of biochemical and physiological studies, where it has been found to have a range of effects on biological systems. Additionally, MOMCl has been used in the synthesis of fluorescent dyes, in the synthesis of polymers, and in the synthesis of pharmaceuticals.
Mécanisme D'action
MOMCl is a versatile reagent that can be used in a variety of chemical syntheses. It can act as an acid catalyst, a nucleophile, or a leaving group, depending on the reaction conditions. In addition, MOMCl can act as a reducing agent, and it can also act as a ligand in coordination complexes.
Biochemical and Physiological Effects
MOMCl has been found to have a range of effects on biological systems. In particular, it has been found to be an effective inhibitor of protein synthesis, as well as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Additionally, MOMCl has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
MOMCl is a versatile reagent that has a variety of uses in the laboratory. Its advantages include its low cost, its ease of use, and its wide range of applications. Its limitations include its toxicity, its corrosive nature, and its potential for causing skin and eye irritation.
Orientations Futures
The potential future directions for MOMCl include its use in the synthesis of peptides and peptidomimetics, its use in the synthesis of fluorescent dyes, its use in the synthesis of polymers, and its use in the synthesis of pharmaceuticals. Additionally, further research into its biochemical and physiological effects could lead to new therapeutic applications. Finally, further research into its mechanism of action could lead to more efficient and cost-effective syntheses.
Méthodes De Synthèse
MOMCl is typically synthesized by the reaction of methanesulfonyl chloride with 5-methyl-4,5-dihydro-1,2-oxazole in the presence of a base, such as triethylamine. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of 0-5°C. The reaction is typically complete within 1-2 hours, and the resulting product is a colorless, crystalline solid.
Propriétés
IUPAC Name |
(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO3S/c1-4-2-5(7-10-4)3-11(6,8)9/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKGGZQWEPFPGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=NO1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![{2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride](/img/structure/B6603259.png)






